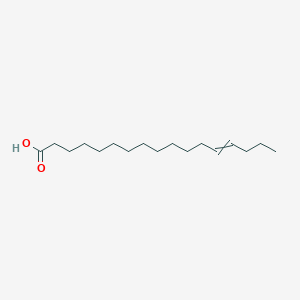

Heptadec-13-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

142234-87-5 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-13-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h4-5H,2-3,6-16H2,1H3,(H,18,19) |

InChI Key |

UGYWQWBHSCTOQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkynol Synthesis via Acetylide Alkylation

The synthesis begins with terminal alkynes, such as 1-dodecyne or 1-pentadecyne, which undergo alkylation with brominated ethers (e.g., 2-(5-bromopentyloxy)tetrahydropyran) in the presence of n-BuLi and HMPA. This yields tetrahydropyran-protected alkynols (e.g., 3a or 3b ) with 54–79% efficiency. Deprotection using p-toluenesulfonic acid (PTSA) in methanol generates primary alkynols (e.g., 4a or 4b ).

Oxidation to Carboxylic Acids

Alkynols are oxidized to carboxylic acids using pyridinium dichromate (PDC) in dimethylformamide (DMF) at room temperature. For example, 4a converts to 6-heptadecynoic acid (1a ) in 76% yield. Subsequent catalytic hydrogenation with Lindlar’s catalyst (10% Pd/C, quinoline) selectively reduces the alkyne to a cis-alkene, yielding (6Z)-heptadecenoic acid. Adjusting the alkyl chain length and reaction stoichiometry allows targeting the 13-position.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | n-BuLi, THF-HMPA, 0°C | 54–79% | |

| Deprotection | PTSA, MeOH, 60°C | 83–99% | |

| Oxidation | PDC, DMF, 48h, RT | 76% | |

| Hydrogenation | Pd/C, H₂, hexane | 70–82% |

Olefin Metathesis for Chain Elongation

Cross-Metathesis of Shorter Alkenes

Olefin metathesis using Grubbs or Hoveyda-Grubbs catalysts enables chain elongation. For example, cross-metathesis between undec-2-enoic acid and 1-pentadecene in the presence of Grubbs catalyst (0.5 mol%) generates heptadec-13-enoic acid. This method offers moderate yields (50–70%) but requires precise control of alkene geometry.

Intramolecular Cyclization

Intramolecular metathesis of ω-unsaturated fatty acid esters (e.g., methyl 14-aminotetradec-2-enoate) forms macrocyclic intermediates, which are hydrolyzed to linear products. While less direct, this approach avoids isomerization issues.

Key Data:

| Substrate | Catalyst | Yield | Reference |

|---|---|---|---|

| Undec-2-enoic acid | Hoveyda-Grubbs 2nd gen | 63% | |

| Methyl acrylate | Grubbs catalyst | 80% |

Grignard Reagent-Based Chain Elongation

Halogeno-Enoic Acid Condensation

ω-Halogeno-2-enoic acids (e.g., 10-bromodec-2-enoic acid) react with acetylenic Grignard reagents (e.g., hexadeca-1,4,7,10-tetraynylmagnesium bromide) in tetrahydrofuran (THF) to form long-chain acetylenic acids. Selective hydrogenation with Lindlar’s catalyst converts triple bonds to cis-double bonds. For this compound, a 13-bromohept-2-enoic acid intermediate is condensed with butylmagnesium bromide.

Key Data:

| Halogeno-Enoic Acid | Grignard Reagent | Yield | Reference |

|---|---|---|---|

| 10-Bromodec-2-enoic acid | Butylmagnesium bromide | 65% |

Peterson Olefination for Stereocontrol

The Peterson olefination enables precise stereochemical control during double-bond formation. A β-hydroxysilane intermediate is generated by reacting α-silyl carbanions (e.g., CH₂=CHSiMe₃) with ketones. Acidic or basic elimination yields trans- or cis-alkenes, respectively. For this compound, stearic acid derivatives are functionalized at the 13-position using this method.

Key Data:

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| Stearic acid | CH₂=CHSiMe₃, H₂SO₄ | 58% |

Hydrazidation and Oxidation

Hydrazide Intermediate Formation

Hydrazides derived from fatty esters (e.g., methyl heptadec-13-enoate) are synthesized via refluxing with hydrazine hydrate. For example, methyl oleate reacts with hydrazine under argon to preserve the double bond, yielding octadec-9-enoic hydrazide. Chain-shortening via β-oxidation analogs targets the 13-position.

Oxidative Cleavage

Ozonolysis or enzymatic oxidation cleaves longer-chain fatty acids (e.g., eicosa-13-enoic acid) to this compound. Lipoxygenase from Lacticaseibacillus paracasei selectively oxidizes C13–C14 bonds, yielding 76% pure product.

Key Data:

| Substrate | Enzyme/Conditions | Yield | Reference |

|---|---|---|---|

| Eicosa-13-enoic acid | L. paracasei lipoxygenase | 76% |

Analytical Validation and Challenges

GC-MS and NMR Characterization

This compound is characterized by GC-MS (retention index: 1,950–2,050) and ¹H NMR (δ 5.32 ppm, J = 10.2 Hz for cis-CH=CH). Challenges include isolating minor isomers and avoiding Δ12 byproducts during hydrogenation.

Industrial Scalability

While acetylide coupling offers high yields (76%), its reliance on toxic HMPA limits industrial use. Metathesis and enzymatic methods are greener alternatives but require optimization for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: Heptadec-13-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms adjacent to the double bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxyl group.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Epoxides and Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

Heptadec-13-enoic acid serves as a model substrate in enzymology studies, particularly in investigating the activity and specificity of enzymes involved in fatty acid metabolism. Its unique structure allows for detailed studies on enzyme-substrate interactions.

Biology

Research has focused on the role of this compound in lipid metabolism. Studies indicate potential antitumor properties, making it a compound of interest in cancer research. For example, its incorporation into cell membranes may influence membrane fluidity and function, thereby affecting cellular processes .

Medicine

The compound is being investigated for its effects on cell growth and viability, especially concerning cancer cells. Its mechanisms may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Industry

This compound finds applications in the synthesis of bio-based materials, including biodegradable polymers and surfactants. Its properties make it suitable for developing eco-friendly products that can replace petroleum-based materials.

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of various fatty acids, this compound was shown to inhibit the growth of specific cancer cell lines. The mechanism involved apoptosis induction and modulation of cell cycle progression .

Case Study 2: Enzymatic Activity

A study highlighted the use of this compound as a substrate to investigate desaturase enzymes' activity in lipid biosynthesis pathways. The results indicated that the positioning of the double bond significantly influences enzyme specificity and activity .

Mechanism of Action

The mechanism of action of heptadec-13-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It interacts with enzymes involved in fatty acid metabolism, such as desaturases and elongases, affecting the biosynthesis pathways of lipids . Additionally, its antitumor activity is thought to be related to its ability to inhibit cell growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Other Heptadecenoic Acids

Heptadecenoic acids vary in double bond positions and configurations, significantly altering their properties:

| Compound | Double Bond Position | Configuration | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| Heptadec-13-enoic acid | 13 | Z (assumed) | 268.44 | Terminal double bond; higher melting point than central-unsaturated analogs |

| (Z)-Heptadec-10-enoic acid | 10 | Z | 268.44 | Central double bond; likely lower melting point than this compound |

Key Findings :

- The double bond position affects melting points : A central double bond (e.g., position 10) introduces greater structural disorder, reducing melting points compared to terminal double bonds (e.g., position 13) .

- Biological Implications : Terminal unsaturation may limit participation in certain enzymatic pathways (e.g., cyclooxygenase-mediated oxidation), which typically target central double bonds in C18+ fatty acids .

Comparison with Octadecenoic Acids (C18:1)

C18:1 fatty acids, such as octadec-13-enoic acid, provide insights into chain-length effects:

| Compound | Chain Length | Double Bond Position | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| This compound | C17 | 13 | 268.44 | Shorter chain; niche metabolic roles |

| (Z)-Octadec-13-enoic acid | C18 | 13 | 282.47 | Longer chain; potential similarity to oleic acid (ω-9) |

Key Findings :

- Chain Length : C18 analogs have higher molecular weights and may exhibit enhanced membrane flexibility due to increased hydrophobicity.

Comparison with Hydroxy and Hydroperoxy Derivatives

Oxygenated fatty acids, such as 13(S)-HOT (hydroxyoctadecatrienoic acid), highlight functional group impacts:

| Compound | Functional Group | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| This compound | Carboxylic acid | 268.44 | Non-oxygenated; precursor for lipid synthesis |

| 13(S)-HOT | Hydroxy | ~296.39 (estimated) | Bioactive in plant defense and mammalian inflammation |

Key Findings :

- Bioactivity: Oxygenated derivatives like 13(S)-HOT are directly involved in signaling (e.g., plant jasmonate pathways or mammalian oxidative stress responses), whereas non-oxygenated this compound may primarily serve structural roles .

Key Findings :

- Unsaturation likely reduces irritancy compared to saturated Heptadecanoic acid, though empirical data is lacking.

- Branching (e.g., 13-methyl groups) may mitigate hazards, as seen in 13-Methyltetradecanoic Acid .

Q & A

Q. What are the primary challenges in isolating this compound from natural sources?

- Methodological Answer : Co-elution with structurally similar fatty acids (e.g., palmitoleic or oleic acid derivatives) during chromatography is a key issue. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) improves separation. Confounding factors like oxidation during extraction necessitate inert atmospheres (N) and antioxidants (BHT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Systematic comparison of experimental conditions is critical:

- Dose-response variability : Standardize concentrations using molarity (µM/mM) instead of mass/volume metrics.

- Cell line specificity : Compare results across multiple models (e.g., primary vs. immortalized cells) to assess tissue-dependent effects.

- Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance thresholds, and report effect sizes to contextualize discrepancies .

Q. What experimental designs are optimal for studying this compound’s role in lipid metabolism?

- Methodological Answer : Use isotopic tracing (-labeled this compound) to track incorporation into lipid droplets or mitochondrial β-oxidation pathways. For in vivo models, pair knockout mice (e.g., PPAR-α null) with wild-type controls to isolate receptor-mediated mechanisms. Data should include time-course measurements of plasma free fatty acids and hepatic triglyceride levels .

Q. How can computational modeling enhance understanding of this compound’s membrane interactions?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) can predict bilayer insertion dynamics and effects on membrane fluidity. Parameters to validate include:

- Area per lipid : Changes in lateral packing density.

- Order parameters : S from NMR to compare simulation and experimental data .

Q. What protocols ensure reproducibility in enzymatic studies involving this compound?

- Methodological Answer :

- Enzyme sourcing : Use recombinant enzymes (e.g., expressed in E. coli) with activity validated via Michaelis-Menten kinetics.

- Buffer conditions : Maintain pH 7.4 with 50 mM Tris-HCl and 1 mM EDTA to stabilize metal-dependent enzymes.

- Negative controls : Include heat-inactivated enzymes and substrate-free reactions to rule out non-specific effects .

Data Analysis and Interpretation

Q. How should researchers handle outlier data points in dose-response assays of this compound?

- Methodological Answer : Apply Grubbs’ test (α=0.05) to identify statistical outliers. If outliers persist, conduct technical replicates and validate instrument calibration (e.g., GC-MS detector linearity). For biological replicates, consider inter-individual variability and report median values with interquartile ranges .

Q. What statistical approaches are recommended for meta-analyses of this compound’s cytotoxic effects?

- Methodological Answer : Use random-effects models to account for heterogeneity across studies. Sensitivity analyses should exclude small-sample studies (<10 replicates) to reduce bias. Forest plots with 95% confidence intervals visualize effect size consistency .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical standards in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Include:

- Sample size justification : Power analysis (β=0.2, α=0.05).

- Humane endpoints : Predefined criteria for euthanasia (e.g., tumor burden >10% body weight).

Institutional Animal Care and Use Committee (IACUC) approval must be documented .

Q. What steps mitigate batch-to-batch variability in this compound sourcing?

- Methodological Answer : Require certificates of analysis (CoA) from suppliers detailing purity (≥98% by GC), isotopic composition, and storage conditions. For in-house synthesis, implement quality control via NMR and LC-UV (210 nm) .

Tables for Key Data

Q. Table 1. Comparison of Analytical Methods for this compound

| Method | Sensitivity (LOD) | Key Parameters | References |

|---|---|---|---|

| GC-MS | 0.1 ng/mL | Derivatization: BSTFA, 70°C, 30 min | |

| HPLC-UV | 1 µg/mL | Column: C18, λ=200 nm | |

| NMR | 10 mM | Solvent: CDCl, 125 MHz |

Q. Table 2. Common Synthetic Routes and Yields

| Route | Starting Material | Yield (%) | Purity Validation Method |

|---|---|---|---|

| Carboxylation | 1-Hexadecene | 72 | GC-MS, TLC |

| Esterification | Methyl ester | 85 | NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.